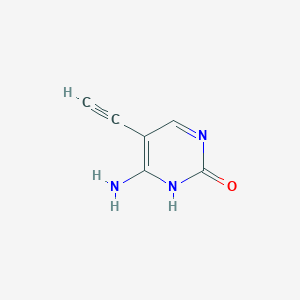5-Ethynylcytosine
CAS No.: 65223-79-2
Cat. No.: VC8471011
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65223-79-2 |
|---|---|
| Molecular Formula | C6H5N3O |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 6-amino-5-ethynyl-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C6H5N3O/c1-2-4-3-8-6(10)9-5(4)7/h1,3H,(H3,7,8,9,10) |
| Standard InChI Key | PPYAFPNEHGRGIQ-UHFFFAOYSA-N |
| SMILES | C#CC1=C(NC(=O)N=C1)N |
| Canonical SMILES | C#CC1=C(NC(=O)N=C1)N |
Introduction
Chemical Synthesis and Structural Properties
The synthesis of 5-ethynylcytosine derivatives involves multi-step organic reactions to introduce the ethynyl group onto the cytosine base. A seminal study by Robins et al. (1978) detailed the condensation of trimethylsilyl-protected 5-ethynylcytosine with blocked sugar derivatives to produce nucleosides such as 5-ethynylcytidine and 2′-deoxy-5-ethynylcytidine . Key steps include:
-
Halogenation and Amination: Treatment of 2,4-dichloro-5-(1-chlorovinyl)pyrimidine with ammonia yields intermediates that undergo base-catalyzed elimination to form 5-ethynylcytosine .
-
Glycosylation: The trimethylsilyl derivative of 5-ethynylcytosine reacts with protected ribose or deoxyribose sugars, followed by deprotection to yield the final nucleosides .
The α- and β-anomers of 2′-deoxy-5-ethynylcytidine are separable via chromatography, with the β-anomer being biologically active due to its compatibility with DNA polymerases .
Table 1: Synthetic Yields of 5-Ethynylcytosine Derivatives
| Compound | Yield (%) | Anomer Ratio (α:β) |
|---|---|---|
| 5-Ethynylcytidine | 62 | 1:3.2 |
| 2′-Deoxy-5-ethynylcytidine | 58 | 1:2.8 |
| α-2′-Deoxy-5-ethynylcytidine | 17 | N/A |
Data adapted from Robins et al. (1978) .
Applications in DNA Labeling and Tracking
Mechanism of DNA Incorporation
5-Ethynylcytosine is incorporated into DNA during replication or repair processes. EdC triphosphate (EdCTP) serves as a substrate for DNA polymerases such as Klenow exo⁻ and DNA polymerase β, albeit with slightly reduced efficiency compared to native dCTP . Once incorporated, the ethynyl group enables selective labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides, facilitating visualization of DNA synthesis in live cells .
Table 2: Polymerase Efficiency for EdCTP vs. dCTP
| Polymerase | Relative Incorporation Efficiency (%) |
|---|---|
| Klenow exo⁻ | 88 |
| DNA Polymerase β | 76 |
| T4 DNA Ligase | 92 |
Data from Intracellular Detection of Cytosine Incorporation (2011) .
In Vivo and In Vitro Studies
Comparative Analysis with 5-Ethynyl-2′-Deoxyuridine (EdU)
Incorporation Efficiency
EdU is preferentially incorporated over EdC in most mammalian cells due to higher affinity of thymidine kinases for EdU . In HeLa cells, EdC undergoes rapid deamination to EdU via cytidine deaminase (CDD), leading to indirect EdU incorporation into DNA .
Table 3: EdC vs. EdU Incorporation in Human Cell Lines
| Cell Line | EdC Incorporation (30 min) | EdU Incorporation (30 min) |
|---|---|---|
| HeLa | Undetectable | High |
| RPE | Low | High |
| HF | Undetectable | Moderate |
Data from PMC7196651 (2020) and rsob.150172 (2015) .
Cytotoxicity Profile
EdC’s lower cytotoxicity compared to EdU stems from its resistance to base excision repair (BER) pathways. EdU incorporation triggers uracil-DNA glycosylase (UNG)-mediated repair, causing single-strand breaks and apoptosis . In contrast, EdC is neither a substrate for UNG nor a potent inhibitor of thymidylate synthase, reducing its genotoxic effects .
Metabolic Pathways and Enzymatic Processing
Phosphorylation and Deamination
Table 4: Enzymatic Conversion Rates of EdC
| Enzyme | Substrate | Conversion Rate (nmol/min/mg) |
|---|---|---|
| Cytidine Deaminase | EdC | 12.4 |
| dCK | EdC | 3.8 |
| Thymidine Kinase | EdU | 28.6 |
Data from rsob.150172 (2015) .
Viral TK-Mediated Incorporation
In herpes simplex virus 1 (HSV-1)-infected cells, viral thymidine kinase (TK) enhances EdC phosphorylation, enabling efficient incorporation into viral DNA . This property has been exploited to study HSV-1 replication dynamics without affecting host cell viability .
Future Directions and Research Opportunities
Epigenetic Studies
EdC’s compatibility with DNA demethylation tracking makes it a promising tool for studying epigenetic reprogramming in cancer and developmental biology . Future work could explore its utility in mapping active DNA demethylation sites via coupling with anti-5-methylcytosine antibodies.
Therapeutic Applications
While EdC itself lacks antiviral activity, its derivatives could be engineered to inhibit viral polymerases selectively. For example, substituting the ethynyl group with bulkier substituents might enhance binding to viral enzymes while minimizing host toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume